![molecular formula C11H13N B1614258 Spiro[cyclobutane-1,3'-indoline] CAS No. 32670-02-3](/img/structure/B1614258.png)
Spiro[cyclobutane-1,3'-indoline]
Vue d'ensemble
Description
Spiro[cyclobutane-1,3’-indoline] is a unique spirocyclic compound characterized by a cyclobutane ring fused to an indoline moiety. This compound is part of the broader class of spirocyclic compounds, which are known for their three-dimensional structures and significant biological activities. The spirocyclic framework imparts unique physicochemical properties, making these compounds valuable in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of spiro[cyclobutane-1,3’-indoline] typically involves cycloaddition reactions. One common method is the cyclodimerization of 3-phenacylideneoxindoles under visible light catalysis. This reaction proceeds with high diastereoselectivity, yielding the desired spirocyclic product . Another approach involves the use of a flow reactor under ultrasonic irradiation, which enables the fast synthesis of spiro-fused indoles from biobased building blocks .
Industrial Production Methods: While specific industrial production methods for spiro[cyclobutane-1,3’-indoline] are not extensively documented, the principles of green chemistry and sustainable processes are often applied. This includes the use of renewable building blocks and energy-efficient reaction conditions, such as those employed in flow reactors .
Analyse Des Réactions Chimiques
Types of Reactions: Spiro[cyclobutane-1,3’-indoline] undergoes various chemical reactions, including cycloaddition, oxidation, and substitution reactions. Cycloaddition reactions are particularly significant, as they allow the formation of complex spirocyclic structures with high atom economy .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of spiro[cyclobutane-1,3’-indoline] include 3-phenacylideneoxindoles, visible light catalysts, and various solvents such as dichloromethane, methanol, ethanol, and acetonitrile . The reaction conditions often involve mild temperatures and the use of light or other energy sources to drive the reactions.
Major Products: The major products formed from the reactions of spiro[cyclobutane-1,3’-indoline] include various spirocyclic derivatives, which can be further functionalized to yield compounds with diverse biological activities .
Applications De Recherche Scientifique
Spiro[cyclobutane-1,3’-indoline] has a wide range of applications in scientific research. In chemistry, it serves as a building block for the synthesis of complex heterocyclic compounds . In biology and medicine, spirocyclic compounds, including spiro[cyclobutane-1,3’-indoline], are investigated for their potential as therapeutic agents due to their unique three-dimensional structures and ability to interact with biological targets . Additionally, these compounds are used in the development of new materials with specific properties, such as enhanced stability and reactivity .
Mécanisme D'action
The mechanism of action of spiro[cyclobutane-1,3’-indoline] involves its interaction with various molecular targets and pathways. The spirocyclic structure allows it to fit into specific binding sites on proteins and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways . The exact molecular targets and pathways depend on the specific functional groups present on the spirocyclic scaffold.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to spiro[cyclobutane-1,3’-indoline] include other spirocyclic oxindoles and indoles, such as spiro[indoline-3,9’-pyrrolo[3’,4’:4,5]cyclopenta[1,2-b]indole] and spiro[indoline-3,1’-cyclohexane] .
Uniqueness: What sets spiro[cyclobutane-1,3’-indoline] apart from other spirocyclic compounds is its specific cyclobutane-indoline framework, which imparts unique steric and electronic properties. These properties can enhance its binding affinity to biological targets and improve its stability under various conditions .
Propriétés
IUPAC Name |
spiro[1,2-dihydroindole-3,1'-cyclobutane] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-2-5-10-9(4-1)11(8-12-10)6-3-7-11/h1-2,4-5,12H,3,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKYRVLMXBTLOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650585 | |
| Record name | 1',2'-Dihydrospiro[cyclobutane-1,3'-indole] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32670-02-3 | |
| Record name | 1',2'-Dihydrospiro[cyclobutane-1,3'-indole] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
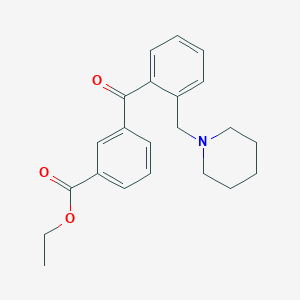

![2-Cyano-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1614181.png)
![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone](/img/structure/B1614182.png)
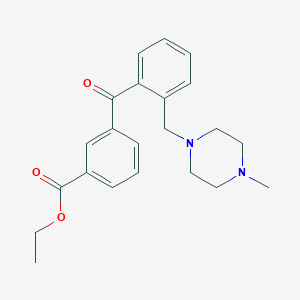
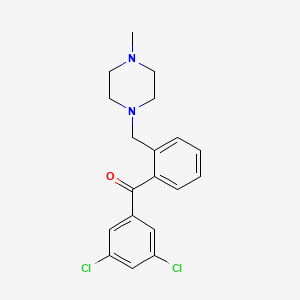
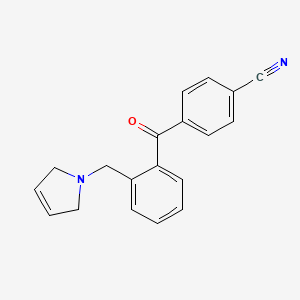
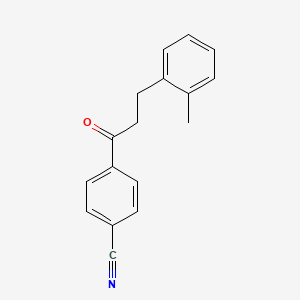
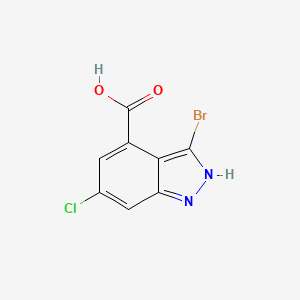
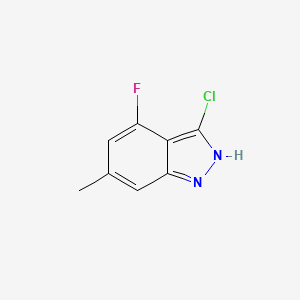

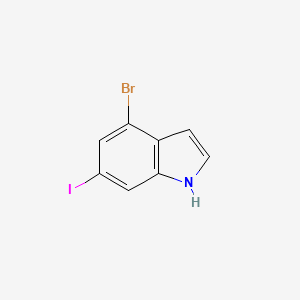
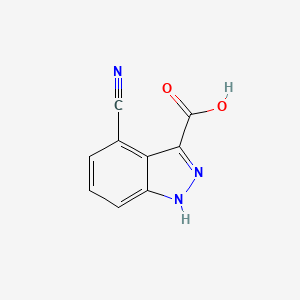
![5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1614198.png)
